molecular formula C3H6ClN3O B022412 1-Azido-3-chloro-2-propanol CAS No. 51275-91-3

1-Azido-3-chloro-2-propanol

Cat. No. B022412
CAS RN: 51275-91-3
M. Wt: 135.55 g/mol
InChI Key: DTXBDTUEXOVFTN-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-2-propanol is a chemical compound with the molecular formula C3H6ClN3O and a molecular weight of 135.55 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-chloro-2-propanol is represented by the formula C3H6ClN3O .


Chemical Reactions Analysis

Azides, such as 1-Azido-3-chloro-2-propanol, are known to be great nucleophiles and can be used in substitution reactions . They can be reduced to primary amines, making them useful for forming C-N bonds .

Safety and Hazards

According to the safety data sheet, 1-Azido-3-chloro-2-propanol is harmful if swallowed and should not be eaten, drunk, or smoked when using this product . It is recommended to wash skin thoroughly after handling .

Mechanism of Action

Target of Action

1-Azido-3-chloro-2-propanol is a chemical compound used in proteomics research

Mode of Action

The mode of action of 1-Azido-3-chloro-2-propanol involves its azide group. Azides are known to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This type of reaction is often used in “click chemistry” to selectively modify biomolecules . The azide group of 1-Azido-3-chloro-2-propanol can react with alkynes to form a stable triazole ring, a process that can be used to attach various functional groups to biomolecules.

Result of Action

The result of 1-Azido-3-chloro-2-propanol’s action is the modification of biomolecules through the formation of a triazole ring. This can be used to attach various functional groups to these biomolecules, potentially altering their function or properties .

Action Environment

The action, efficacy, and stability of 1-Azido-3-chloro-2-propanol can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, the compound should be stored at 4°C for optimal stability .

properties

IUPAC Name

1-azido-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBDTUEXOVFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450339
Record name 1-AZIDO-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-chloro-2-propanol

CAS RN

51275-91-3
Record name 1-AZIDO-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?

A1: 1-Azido-3-chloro-2-propanol functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []

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